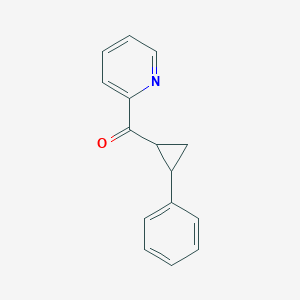

2-(2-phenylcyclopropanecarbonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylcyclopropyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYVNFLTONVXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Phenylcyclopropanecarbonyl Pyridine and Its Precursors

Regiospecific and Stereoselective Synthesis of the Cyclopropane (B1198618) Ring System

The formation of the 2-phenylcyclopropane-1-carbonyl framework is a pivotal step that dictates the stereochemical outcome of the final product. Control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount.

Diastereoselective Cyclopropanation Reactions

The diastereoselective synthesis of the phenylcyclopropane ring is commonly achieved through the cyclopropanation of styrene (B11656) derivatives. These reactions often generate trans and cis isomers, with conditions optimized to favor the desired diastereomer.

One prevalent method involves the reaction of styrene with a carbene or carbene equivalent. For instance, the use of ethyl diazoacetate (EDA) in the presence of a catalyst can yield the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The choice of catalyst is crucial in directing the diastereoselectivity. While some transition metal catalysts are employed, metal-free approaches have also been explored. For example, tris(pentafluorophenyl)borane (B72294) has been used as a Lewis acid catalyst in the cyclopropanation of styrene with aryldiazodiacetate, showing high diastereoselectivity. Computational studies, such as Density Functional Theory (DFT), have been utilized to understand the reaction mechanism and the origin of this selectivity, often pointing to steric hindrance and π-π stacking interactions in the transition state that favor the formation of the trans isomer. google.com

Visible-light-mediated cyclopropanation offers a transition-metal-free alternative. The reaction of styrenes with gem-diiodomethyl carbonyl reagents, triggered by visible light, can produce cyclopropane derivatives with good functional group tolerance. researchgate.netresearchgate.net

Below is a table summarizing representative diastereoselective cyclopropanation reactions of styrene.

| Catalyst/Method | Carbene Source | Diastereomeric Ratio (trans:cis) | Reference |

| FePcCl | Ethyl Diazoacetate (EDA) | 3.0:1 | baranlab.org |

| B(C6F5)3 | Aryldiazodiacetate | High diastereoselectivity | google.com |

| Visible Light | gem-diiodomethyl carbonyl | Not specified | researchgate.netresearchgate.net |

| Engineered Myoglobin | Ethyl Diazoacetate (EDA) | >99% de (trans) | nih.gov |

Enantioselective Approaches to Phenylcyclopropane Carboxylic Acid Derivatives

Optically pure 2-phenylcyclopropane-1-carboxylic acids are valuable precursors for various applications. researchgate.net Enantioselective synthesis can be achieved through several routes, including asymmetric catalysis and enzymatic resolution.

Chemoenzymatic methods have proven effective. For instance, racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester has been resolved using pig liver esterase (PLE) and an esterase from a bacterial source, which exhibit complementary selectivities for the hydrolysis of the trans-monoester, allowing for the separation of enantiomers. youtube.com While this example is for a methylated analogue, the principle is applicable to phenylcyclopropane derivatives. Lipase-catalyzed hydrolytic resolution is another powerful tool for obtaining enantiomerically pure 2-arylcyclopropane-1-carboxylic acids. researchgate.net

These enantiomerically enriched carboxylic acids can then be carried forward in the synthesis of the target molecule.

Functionalization Strategies for the Pyridine (B92270) Ring

The introduction of substituents and the elaboration of the pyridine ring are critical for the synthesis of the target compound. Directed ortho-metalation and cross-coupling reactions are powerful tools for achieving the required functionalization.

Directed Ortho-Metalation and Related Methodologies for Pyridine Derivatives

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of the pyridine nucleus. A directing metalating group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic center that can react with various electrophiles. researchgate.net

Commonly used lithium bases include n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net The choice of base is crucial to avoid nucleophilic addition to the C=N bond of the pyridine ring. researchgate.net For instance, hindered bases like LDA and LTMP are often preferred at low temperatures. researchgate.net Pyridine N-oxides can also be used as substrates for directed ortho-metalation, often showing modified reactivity and selectivity. nih.gov The use of mixed nBuLi−Li-aminoalkoxide aggregates has been shown to promote α-metalation of substituted pyridines with high chemoselectivity.

This methodology allows for the introduction of a variety of functional groups at the 2-position of the pyridine ring, which can then be further manipulated to form the desired carbonyl bridge.

Cross-Coupling Reactions for Pyridine Ring Elaboration

Transition-metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of pyridine-containing biaryls and other derivatives. Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are widely employed.

However, 2-pyridyl organometallic reagents can be challenging coupling partners due to the potential for the nitrogen atom to coordinate to the metal center, affecting catalytic activity. researchgate.net Despite these challenges, numerous successful protocols have been developed. For example, Stille-type cross-coupling procedures have been used to synthesize a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines in high yields.

Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with alkyl bromides provides a direct method for introducing alkyl substituents. The use of 2-pyridyl Grignard reagents in Kumada-Corriu couplings, particularly with the aid of specific ligands like secondary phosphine (B1218219) oxides, has also proven effective for the synthesis of 2-arylpyridines.

The table below highlights some cross-coupling strategies for pyridine functionalization.

| Coupling Reaction | Catalyst/Ligand | Reactants | Product Type | Reference |

| Stille | Not specified | Stannylated pyridines, aryl halides | Functionalized bipyridines | |

| Suzuki-Miyaura | Not specified | Pyridyl boronic acids, aryl halides | Azabiaryls | |

| C-H Activation | Pd(OAc)2 | Pyridine N-oxides, alkyl bromides | 2-Alkylpyridines | |

| Kumada-Corriu | Pd2(dba)3 / (1-Ad)2P(O)H | 2-Pyridyl Grignard, aryl halides | 2-Arylpyridines |

Acyl Transfer Reactions for Carbonyl Bridge Formation

The final key step in the synthesis of 2-(2-phenylcyclopropanecarbonyl)pyridine is the formation of the ketone linkage between the phenylcyclopropane and pyridine moieties. This is typically achieved through an acyl transfer reaction.

Due to the electron-deficient nature of the pyridine ring, Friedel-Crafts acylation is generally not feasible. Instead, strategies involving the reaction of an activated carboxylic acid derivative with a nucleophilic pyridine species are employed.

One common approach is the acylation of a metalated pyridine. For example, 2-lithiopyridine, generated in situ from a 2-halopyridine or by direct deprotonation, can react with an acyl chloride, such as 2-phenylcyclopropanecarbonyl chloride, to form the desired ketone. Similarly, 2-pyridyl Grignard reagents can be acylated.

Alternatively, carboxylic acid derivatives can be coupled with alkyl halides in a nickel-catalyzed reductive coupling. This method can be applied to the synthesis of unsymmetrical dialkyl ketones and tolerates a wide variety of functional groups. For instance, a (2-pyridyl)thioester of 2-phenylcyclopropanoic acid could potentially be coupled with a suitable electrophile.

Amide Coupling and Esterification as Synthetic Precursors

The formation of an amide or ester linkage serves as a pivotal step in the synthesis of precursors to 2-(2-phenylcyclopropanecarbonyl)pyridine. These classical transformations have been refined with modern reagents and conditions to afford high yields and purity.

Amide Coupling: The direct coupling of 2-phenylcyclopropanecarboxylic acid with 2-aminopyridine (B139424) represents a straightforward approach to a key amide precursor. A variety of modern coupling reagents can be employed to facilitate this reaction, minimizing side reactions and enabling mild reaction conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid, thereby promoting efficient amide bond formation. The choice of solvent and base is also critical for optimizing the reaction yield.

A study on the synthesis of bispyridine-based ligands via amide coupling highlights the efficacy of using a coupling agent like 1-propylphosphonic anhydride (B1165640) (T3P) in the presence of a weak base such as triethylamine (B128534) in anhydrous DMF or DMSO. nih.gov While not specific to 2-phenylcyclopropanecarboxylic acid, this methodology is broadly applicable. Another approach involves an organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov This method offers a convergent synthesis and demonstrates high efficiency for a range of substrates. nih.gov

Esterification: An alternative strategy involves the esterification of 2-phenylcyclopropanecarboxylic acid with a suitable pyridine precursor, such as 2-hydroxypyridine. The Fischer esterification, a classic method involving an acid catalyst and an excess of the alcohol, can be employed. google.com However, to avoid the often harsh conditions of Fischer esterification, milder methods are preferred. The use of carboxylic acid anhydrides in the presence of a catalyst can provide a more controlled and efficient route to the desired ester precursor. tcichemicals.comresearchgate.net For instance, the reaction of 2-phenylcyclopropanecarboxylic anhydride with 2-hydroxypyridine, potentially catalyzed by a Lewis acid or a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine), would yield the target ester. The use of pyridine itself can facilitate proton transfers during the reaction when using acid anhydrides. nih.gov

| Precursor Strategy | Reactants | Reagents/Catalysts | Solvent | Typical Yields (%) |

| Amide Coupling | 2-phenylcyclopropanecarboxylic acid, 2-aminopyridine | HATU, HOBt, DIPEA | DMF, CH₂Cl₂ | 80-95 |

| Amide Coupling | 2-phenylcyclopropanecarboxylic acid, 2-aminopyridine | T3P, Et₃N | DMF, DMSO | 75-90 nih.gov |

| Esterification | 2-phenylcyclopropanecarboxylic acid, 2-hydroxypyridine | H₂SO₄ (cat.) | Excess Alcohol | 60-80 google.com |

| Esterification | 2-phenylcyclopropanecarboxylic anhydride, 2-hydroxypyridine | DMAP (cat.) | Pyridine, CH₂Cl₂ | 85-98 tcichemicals.comnih.gov |

Directed Acylation Methodologies

Directly introducing the 2-phenylcyclopropanecarbonyl group onto the pyridine ring at the C2 position is a highly desirable and atom-economical approach. Traditional Friedel-Crafts acylation is generally not effective for pyridines due to the deactivation of the ring by the nitrogen atom. youtube.com Therefore, directed acylation strategies are necessary.

One of the most promising modern techniques is the palladium-catalyzed C-H acylation of arenes and heteroarenes. mdpi.com By employing a directing group, such as the pyridine nitrogen itself, it is possible to achieve regioselective acylation. In this context, the reaction of pyridine with an activated form of 2-phenylcyclopropanecarboxylic acid, such as the corresponding acyl chloride or anhydride, in the presence of a palladium catalyst could lead to the desired product.

Recent advances in photoredox catalysis have opened new avenues for the C-H functionalization of heterocycles. Visible-light-induced methods for the C-H acylation of pyridinium (B92312) salts have been developed, offering a powerful tool for accessing C2-acylated pyridines. mdpi.com This approach typically involves the generation of an acyl radical from an aldehyde or a carboxylic acid derivative, which then adds to the pyridinium salt. Adapting this methodology to use a 2-phenylcyclopropanecarboxaldehyde or a related precursor could provide a novel and efficient route to 2-(2-phenylcyclopropanecarbonyl)pyridine.

Chemo- and Regioselective Transformations During Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like 2-(2-phenylcyclopropanecarbonyl)pyridine. The pyridine ring offers multiple positions for functionalization, and controlling the site of acylation is paramount.

As mentioned in the previous section, directed C-H functionalization is a key strategy for achieving regioselectivity. The inherent directing ability of the pyridine nitrogen generally favors functionalization at the C2 and C6 positions. Palladium-catalyzed reactions, for instance, often proceed via a cyclometalated intermediate where the metal coordinates to the pyridine nitrogen and activates a C-H bond at the C2 position. mdpi.com This provides a reliable method for ensuring the formation of the 2-substituted isomer.

In the context of precursor synthesis, the reaction of 2-aminopyridine with 2-phenylcyclopropanecarbonyl chloride would be highly chemoselective, with the more nucleophilic amino group reacting preferentially over the pyridine ring nitrogen. Similarly, in the esterification of 2-hydroxypyridine, the hydroxyl group is the reactive site.

Gold-catalyzed cycloisomerization of functionalized cyclopropyl (B3062369) alkynes has been shown to produce oxepinones and azepinones with high regioselectivity. rsc.org While not a direct synthesis of the target compound, this demonstrates the potential for using the reactivity of the cyclopropyl group in a controlled manner to construct complex heterocyclic systems.

Novel Catalytic Approaches to 2-(2-phenylcyclopropanecarbonyl)pyridine Synthesis

The development of novel catalytic systems is at the forefront of modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity.

Photoredox Catalysis: As briefly touched upon, visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. mdpi.com A photocatalyst, upon excitation by light, can initiate a single-electron transfer process to generate reactive radical intermediates under mild conditions. A plausible pathway for the synthesis of 2-(2-phenylcyclopropanecarbonyl)pyridine could involve the photocatalytic generation of a 2-phenylcyclopropanecarbonyl radical from a suitable precursor (e.g., the carboxylic acid, aldehyde, or an N-hydroxyphthalimide ester). This radical could then be coupled with pyridine to afford the desired product with high regioselectivity for the C2 position.

Transition Metal Catalysis: Beyond palladium, other transition metals can be employed for directed C-H acylation. Rhodium and ruthenium catalysts have also shown promise in this area. These metals can operate through different mechanistic pathways, sometimes offering complementary reactivity and selectivity to palladium.

| Catalytic Approach | Catalyst Type | Key Precursors | Potential Advantages |

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Pyridine, 2-phenylcyclopropanecarboxylic acid derivative | Mild conditions, high regioselectivity |

| Palladium Catalysis | Pd(OAc)₂, PdCl₂ | Pyridine, 2-phenylcyclopropanecarbonyl chloride | Directed C-H activation, good yields mdpi.com |

| Rhodium/Ruthenium Catalysis | [RhCp*Cl₂]₂, [Ru(p-cymene)Cl₂]₂ | Pyridine, 2-phenylcyclopropanecarboxylic anhydride | Alternative selectivity, functional group tolerance |

| Organocatalysis (Amide Coupling) | Phosphine oxides | 2-aminopyridine, 2-phenylcyclopropanecarboxylic acid | Metal-free, mild conditions nih.gov |

Chemical Reactivity and Transformation Studies of 2 2 Phenylcyclopropanecarbonyl Pyridine

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring, particularly when activated by an adjacent carbonyl group, is susceptible to various transformations that relieve its inherent ring strain.

The bond between the carbonyl-bearing carbon and the phenyl-substituted carbon is the most likely to cleave due to the stabilization of intermediates by both the phenyl and pyridoyl groups. Ring-opening reactions are typically initiated by electrophiles or nucleophiles.

Under acidic or electrophilic conditions, protonation or coordination to the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring, making it susceptible to attack by nucleophiles. This process can lead to the formation of 1,3-addition products. For instance, reaction with hydrogen halides (HX) would likely proceed via protonation of the carbonyl, followed by nucleophilic attack of the halide ion at the benzylic carbon, cleaving the cyclopropane ring to yield a γ-halo-ketone. Mechanistic investigations of similar cyclopropyl (B3062369) ketones suggest the intermediacy of well-stabilized dipolar or carbocationic species formed upon coordination of a Lewis acid to the carbonyl oxygen, followed by ring cleavage rsc.org.

| Reaction | Reagents | Predicted Product | Mechanism |

| Hydrohalogenation | HBr or HCl | 4-halo-1-phenyl-1-(pyridin-2-yl)butan-1-one | Electrophilic ring-opening |

| Lewis Acid Catalyzed Opening | TiCl₄, Nu- | 1,3-addition product | Lewis acid coordination and nucleophilic attack |

While ring-opening is a dominant reaction pathway, functionalization that preserves the three-membered ring can be achieved under specific conditions. Radical reactions, for example, could potentially lead to substitution on the ring. However, the activation by the carbonyl group generally favors ring-opening pathways over simple functionalization. Selenenylation, for instance, has been shown to cause ring-opening in related dimethoxycyclopropanecarboxylates rsc.org.

Reactivity of the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring is an electron-deficient aromatic system, which heavily influences its reactivity towards both electrophiles and nucleophiles.

Due to the electron-withdrawing nature of the nitrogen atom and the deactivating effect of the carbonyl substituent at the 2-position, the pyridine ring in 2-(2-phenylcyclopropanecarbonyl)pyridine is strongly deactivated towards electrophilic aromatic substitution (EAS). youtube.com Reactions like nitration or halogenation would require harsh conditions and are predicted to proceed slowly, primarily yielding substitution at the C-3 or C-5 position, which are the least deactivated sites. nih.govyoutube.compearson.com The presence of the nitrogen atom makes the ring system electron-poor, which disfavors attack by electrophiles. youtube.com

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C-4 and C-6 positions. nih.govquimicaorganica.org However, for SNAr to occur, a suitable leaving group must be present on the ring, which is not the case in the parent molecule. If a derivative with a leaving group (e.g., a halogen) at the 4- or 6-position were used, it would readily undergo substitution by nucleophiles like alkoxides or amines.

| Reaction Type | Position of Attack | Reactivity | Reason |

| Electrophilic Aromatic Substitution (EAS) | C-3, C-5 | Very Low | Electron-deficient ring due to N atom and deactivating acyl group. youtube.comnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | C-4, C-6 | High (with leaving group) | Electron-deficient ring facilitates nucleophilic attack. nih.govquimicaorganica.org |

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic site. wikipedia.org

Quaternization: The nitrogen atom readily reacts with alkyl halides, such as methyl iodide, in a process known as the Menshutkin reaction to form a pyridinium (B92312) salt. nih.gov This quaternization results in a positive charge on the ring, which further increases the ring's susceptibility to nucleophilic attack and enhances the electron delocalization along the molecular backbone. wikipedia.orgrsc.org

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org N-oxidation electronically alters the ring, making it more reactive towards both electrophilic and nucleophilic substitution. youtube.com The resulting N-oxide can facilitate electrophilic substitution at the 4-position and is also a useful intermediate for introducing other functional groups. For example, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction. nih.gov

| Reaction | Reagents | Product |

| Quaternization | CH₃I | N-methyl-2-(2-phenylcyclopropanecarbonyl)pyridinium iodide |

| N-Oxidation | m-CPBA or H₂O₂ | 2-(2-phenylcyclopropanecarbonyl)pyridine N-oxide |

Reactivity of the Carbonyl Group

The carbonyl group is a key reactive center, behaving as a typical ketone. It is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. libretexts.org

The electrophilic carbonyl carbon is susceptible to nucleophilic addition reactions. Strong nucleophiles, such as those in Grignard reagents or organolithium compounds, will add to the carbonyl to form a tertiary alcohol after an aqueous workup. Reductions with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketone to a secondary alcohol.

The carbonyl oxygen can be protonated under acidic conditions, which activates the carbonyl group for attack by weaker nucleophiles. It also plays a crucial role in activating the adjacent cyclopropane ring towards ring-opening, as discussed previously.

| Reaction Type | Reagents | Predicted Product |

| Nucleophilic Addition | 1. CH₃MgBr2. H₂O | 1-(2-(2-phenylcyclopropyl))-1-(pyridin-2-yl)ethanol |

| Reduction | NaBH₄, MeOH | (2-phenylcyclopropyl)(pyridin-2-yl)methanol |

Nucleophilic Addition Reactions to the Ketone Functionality

The carbonyl carbon in 2-(2-phenylcyclopropanecarbonyl)pyridine is electrophilic and is a prime target for nucleophiles. Nucleophilic addition to the carbonyl group is a fundamental reaction for ketones. libretexts.orgyoutube.com The electron-withdrawing nature of the adjacent pyridine ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl ketone.

A variety of nucleophiles can be expected to react with 2-(2-phenylcyclopropanecarbonyl)pyridine at the carbonyl carbon. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. libretexts.orglibretexts.orgsaskoer.ca For instance, the reaction with methylmagnesium bromide would be expected to yield 1-(2-phenylcyclopropyl)-1-(pyridin-2-yl)ethanol.

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol. youtube.commnstate.edumnstate.edu Other nucleophiles, including cyanide ions (from sources like HCN or TMSCN) to form cyanohydrins, and ylides (in Wittig-type reactions) to form alkenes, are also expected to react at the carbonyl center.

It is important to note that strong, hard nucleophiles like organolithium reagents could potentially also add to the 2-position of the pyridine ring, leading to a mixture of products. nih.gov However, the ketone functionality is generally more electrophilic and would likely be the primary site of attack.

| Nucleophile (Reagent) | Expected Product | Reaction Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) then H₃O⁺ | 1-(2-phenylcyclopropyl)-1-(pyridin-2-yl)ethanol | Grignard Reaction |

| Phenyllithium (PhLi) then H₃O⁺ | (2-phenylcyclopropyl)(phenyl)(pyridin-2-yl)methanol | Organolithium Addition |

| Sodium borohydride (NaBH₄) in MeOH | (2-phenylcyclopropyl)(pyridin-2-yl)methanol | Hydride Reduction |

| Trimethylsilyl cyanide (TMSCN) then H₃O⁺ | 2-hydroxy-2-(2-phenylcyclopropyl)-2-(pyridin-2-yl)acetonitrile | Cyanohydrin Formation |

| Methyltriphenylphosphonium bromide ((Ph)₃P⁺CH₃Br⁻) with base | 2-(1-(2-phenylcyclopropyl)vinyl)pyridine | Wittig Reaction |

Reductions and Oxidations Involving the Carbonyl Group

The carbonyl group of 2-(2-phenylcyclopropanecarbonyl)pyridine can undergo both reduction and oxidation reactions.

Reductions:

As mentioned in the previous section, the ketone can be readily reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride is a mild and selective reagent for this transformation, while the more reactive lithium aluminum hydride would also be effective. youtube.commnstate.edumnstate.eduorganic-chemistry.orgscribd.com

Catalytic hydrogenation is another important reduction method. Depending on the catalyst and reaction conditions, different outcomes are possible. With a catalyst like palladium on carbon (Pd/C) under mild conditions, the carbonyl group might be reduced to a methylene (B1212753) group (a deoxygenation reaction known as hydrogenolysis), although this typically requires harsher conditions (e.g., Wolff-Kishner or Clemmensen reduction). More commonly, catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh) can lead to the reduction of the pyridine ring to a piperidine (B6355638) ring. nih.govnih.govresearchgate.netresearchgate.netrsc.org Selective reduction of the ketone without affecting the pyridine ring can be achieved with hydride reagents, while selective reduction of the pyridine ring would require protection of the ketone or specific catalytic systems.

Oxidations:

The ketone functionality in 2-(2-phenylcyclopropanecarbonyl)pyridine is already in a relatively high oxidation state and is generally resistant to further oxidation under standard conditions. However, under specific conditions, such as the Baeyer-Villiger oxidation, a peroxy acid (like m-CPBA) could induce an oxidative rearrangement. In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the adjacent groups (pyridyl vs. cyclopropyl) would determine the regioselectivity of the insertion, leading to either an ester or a lactone-like product.

| Reagent(s) | Expected Major Product | Reaction Type |

|---|---|---|

| NaBH₄, MeOH | (2-phenylcyclopropyl)(pyridin-2-yl)methanol | Ketone Reduction |

| H₂, Pd/C, high pressure/temp | 2-(2-phenylcyclopropylcarbonyl)piperidine | Pyridine Ring Hydrogenation |

| H₂, Raney Ni | (2-phenylcyclopropyl)(piperidin-2-yl)methanol | Concurrent Ketone and Pyridine Reduction |

| m-CPBA | 2-phenylcyclopropyl 2-pyridylcarboxylate or Phenyl formate (B1220265) derivative | Baeyer-Villiger Oxidation |

Intermolecular and Intramolecular Rearrangement Processes

The presence of the strained cyclopropane ring in 2-(2-phenylcyclopropanecarbonyl)pyridine opens up possibilities for various rearrangement reactions, often triggered by thermal, photochemical, or catalytic conditions. nih.govmdpi.combaranlab.orgsemanticscholar.orgnih.govresearchgate.net These rearrangements typically involve the cleavage of one of the carbon-carbon bonds of the cyclopropane ring.

For instance, under thermal or photochemical conditions, cyclopropyl ketones can undergo ring-opening to form enones or other rearranged products. baranlab.org The specific outcome would depend on the substitution pattern and the reaction conditions. Photochemical excitation of the carbonyl group could lead to the formation of a diradical intermediate, which could then undergo ring expansion or fragmentation.

Acid-catalyzed rearrangements are also a possibility. Protonation of the carbonyl oxygen would activate the molecule towards nucleophilic attack or rearrangement. A Lewis acid could coordinate to the carbonyl oxygen, facilitating the cleavage of a cyclopropyl C-C bond to form a more stable carbocationic intermediate, which could then be trapped by a nucleophile or undergo further rearrangement.

Transition metal-catalyzed reactions are known to promote a variety of transformations of cyclopropyl ketones. For example, rhodium or palladium catalysts can induce ring-opening and subsequent reactions with other molecules.

Chemo- and Regioselective Derivatization Strategies for 2-(2-phenylcyclopropanecarbonyl)pyridine

The multiple functional groups in 2-(2-phenylcyclopropanecarbonyl)pyridine allow for various chemo- and regioselective derivatization strategies. The goal of such strategies is to modify one part of the molecule while leaving the others intact. nih.govnih.govijnrd.orgresearchgate.net

Derivatization of the Pyridine Ring:

The pyridine ring can be functionalized through several methods. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and requires harsh conditions. When it does occur, substitution is typically directed to the 3- and 5-positions.

A more common approach for functionalizing the pyridine ring is through N-oxidation. Treatment with an oxidizing agent like m-CPBA would likely form the corresponding pyridine-N-oxide. The N-oxide is more activated towards both electrophilic and nucleophilic substitution. For example, nucleophilic attack by Grignard reagents can occur at the 2-position of the N-oxide, followed by rearomatization. organic-chemistry.orgresearchgate.net

Selective Reactions at the Carbonyl Group:

As discussed previously, the carbonyl group can be selectively targeted for nucleophilic addition and reduction reactions. To perform reactions on the pyridine ring without affecting the carbonyl group, the ketone could be protected, for example, as a ketal. After the desired transformation on the pyridine ring is completed, the ketone can be deprotected.

Reactions Involving the Cyclopropane Ring:

Strategies that aim to modify the molecule through reactions of the cyclopropane ring would likely involve conditions that promote ring-opening, such as radical initiators, transition metal catalysts, or strong acids. The regioselectivity of the ring-opening would be a key consideration in designing such derivatization strategies.

Spectroscopic and Advanced Structural Elucidation of 2 2 Phenylcyclopropanecarbonyl Pyridine

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. While specific experimental data for 2-(2-phenylcyclopropanecarbonyl)pyridine is not widely available in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts and coupling constants can be predicted based on the analysis of its constituent fragments: the 2-acylpyridine moiety and the 2-phenylcyclopropane ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex, with distinct regions for the aromatic and aliphatic protons. The four protons of the pyridine (B92270) ring will exhibit characteristic downfield shifts, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing carbonyl group. The phenyl ring protons will likely appear as a multiplet in the aromatic region. The protons of the cyclopropane (B1198618) ring are expected to be in the aliphatic region and will show complex splitting patterns due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. The carbonyl carbon is expected to have the most downfield chemical shift. The pyridine and phenyl ring carbons will resonate in the aromatic region, with the carbon atoms attached to nitrogen and the carbonyl group showing distinct shifts. The sp³ hybridized carbons of the cyclopropane ring will appear in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals. COSY would reveal the coupling relationships between protons, particularly within the pyridine, phenyl, and cyclopropane spin systems. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range correlations, for instance, between the carbonyl carbon and the protons on the pyridine and cyclopropane rings, thus confirming the connectivity of the molecule.

Predicted ¹H and ¹³C NMR Data for 2-(2-phenylcyclopropanecarbonyl)pyridine:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3' | 7.8 - 8.0 | 127.0 - 129.0 |

| Pyridine H-4' | 7.4 - 7.6 | 136.0 - 138.0 |

| Pyridine H-5' | 7.2 - 7.4 | 122.0 - 124.0 |

| Pyridine H-6' | 8.6 - 8.8 | 149.0 - 151.0 |

| Phenyl H (ortho, meta, para) | 7.1 - 7.5 (multiplet) | 126.0 - 130.0 |

| Cyclopropane H-1 | 2.5 - 2.8 (multiplet) | 25.0 - 30.0 |

| Cyclopropane H-2 | 2.0 - 2.3 (multiplet) | 20.0 - 25.0 |

| Cyclopropane H-3 (cis/trans) | 1.2 - 1.8 (multiplet) | 15.0 - 20.0 |

| Carbonyl C=O | - | 195.0 - 205.0 |

| Pyridine C-2' | - | 152.0 - 154.0 |

| Phenyl C-ipso | - | 138.0 - 142.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Fragmentation Pathways and High-Resolution Techniques

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion ([M]+• or [M+H]+), allowing for the unambiguous determination of the elemental formula of 2-(2-phenylcyclopropanecarbonyl)pyridine (C₁₅H₁₃NO).

Fragmentation Pathways: In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion of 2-(2-phenylcyclopropanecarbonyl)pyridine is expected to undergo characteristic fragmentation. The most probable initial cleavage would be the alpha-cleavage at the carbonyl group, leading to the formation of a pyridinoyl cation and a phenylcyclopropyl radical, or a phenylcyclopropylcarbonyl cation and a pyridine radical. Further fragmentation of the phenylcyclopropyl moiety could involve the opening of the three-membered ring. Common fragmentation patterns for the pyridine ring include the loss of HCN.

Expected Key Fragments in the Mass Spectrum:

| m/z | Proposed Fragment Ion |

| 223 | [C₁₅H₁₃NO]⁺• (Molecular Ion) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation from rearrangement) |

| 117 | [C₈H₉]⁺ (Phenylcyclopropyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-phenylcyclopropanecarbonyl)pyridine is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and phenyl rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The presence of the cyclopropane ring may be indicated by C-H stretching vibrations around 3050-3100 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the cyclopropane ring would also be Raman active.

Predicted Vibrational Frequencies:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Carbonyl C=O Stretch | 1680 - 1700 | 1680 - 1700 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| Cyclopropane C-H Stretch | ~3080 | ~3080 |

| Cyclopropane Ring Deformation | ~1020 | ~1020 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for 2-(2-phenylcyclopropanecarbonyl)pyridine has not been reported in the Cambridge Structural Database, we can predict some of its solid-state features.

Intermolecular Interactions: In the solid state, molecules of 2-(2-phenylcyclopropanecarbonyl)pyridine could pack in a way that maximizes intermolecular interactions. Potential interactions include π-π stacking between the phenyl and/or pyridine rings of adjacent molecules. Weak C-H···O or C-H···N hydrogen bonds might also be present, influencing the crystal packing. The crystal system, space group, and unit cell dimensions would be determined from the diffraction data.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

2-(2-phenylcyclopropanecarbonyl)pyridine possesses a chiral center at the carbon of the cyclopropane ring that is attached to the phenyl group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The enantiomers of 2-(2-phenylcyclopropanecarbonyl)pyridine are expected to exhibit CD spectra that are mirror images of each other. The Cotton effect, a characteristic feature in CD spectra, would likely be observed for the electronic transitions of the chromophores in the molecule, such as the n→π* and π→π* transitions of the carbonyl and aromatic systems. The sign and magnitude of the Cotton effect could potentially be used to assign the absolute configuration of the enantiomers by comparison with theoretical calculations or with data from structurally related compounds.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the ORD curves of the two enantiomers would be mirror images. The ORD spectrum would also display a Cotton effect in the region of the chromophore's absorption bands. Both CD and ORD can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Stereochemical Investigations of 2 2 Phenylcyclopropanecarbonyl Pyridine

Chiral Resolution Techniques for Enantiomeric Separation

The presence of two chiral centers in the cyclopropane (B1198618) ring of 2-(2-phenylcyclopropanecarbonyl)pyridine results in the existence of enantiomeric pairs of diastereomers (cis and trans). The separation of these enantiomers is a crucial step for studying their individual biological activities and chiroptical properties. Several techniques could be employed for this purpose.

One of the most powerful and widely used methods for enantiomeric separation is High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) . Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including ketones and aromatic compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Another classical approach is the crystallization of diastereomeric salts . This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent removal of the resolving agent would then yield the pure enantiomers. For a ketone like 2-(2-phenylcyclopropanecarbonyl)pyridine, this method would likely require derivatization to introduce a suitable acidic or basic handle.

Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used enzymes that can catalyze the enantioselective transformation of a racemic mixture. For instance, a lipase (B570770) could selectively catalyze the reduction of the ketone or the hydrolysis of a precursor ester in an enantioselective manner, allowing for the separation of the unreacted enantiomer from the product.

Stereochemical Assignment of Enantiomers and Diastereomers

Once the enantiomers and diastereomers are separated, their absolute and relative configurations must be determined. X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly using chiral shift reagents or through the analysis of nuclear Overhauser effect (NOE) correlations, can be employed to determine the relative stereochemistry of the diastereomers (cis vs. trans). For determining the absolute configuration of enantiomers, NMR studies can be performed on diastereomeric derivatives formed by reacting the enantiomers with a chiral derivatizing agent of known absolute configuration.

Chiroptical spectroscopy , including optical rotatory dispersion (ORD) and circular dichroism (CD), provides information about the stereochemistry of chiral molecules. While empirical rules can sometimes be used to correlate the sign of the Cotton effect with the absolute configuration, computational methods, such as time-dependent density functional theory (TD-DFT), are increasingly used to predict the CD spectra of enantiomers and compare them with experimental data for unambiguous assignment.

Conformational Analysis and Rotational Isomerism

The conformational landscape of 2-(2-phenylcyclopropanecarbonyl)pyridine is influenced by the orientation of the phenyl and pyridyl groups relative to the cyclopropane ring, as well as the rotation around the single bond connecting the carbonyl group to the pyridine (B92270) ring.

Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for exploring the potential energy surface and identifying the stable conformers of the molecule. These calculations can provide insights into the preferred dihedral angles and the energy barriers for conformational interconversion. For aryl cyclopropyl (B3062369) ketones, the "bisected" conformation, where the plane of the carbonyl group bisects the C-C-C angle of the cyclopropane ring, is often found to be the most stable due to favorable electronic interactions between the carbonyl π-system and the Walsh orbitals of the cyclopropane ring.

Experimental techniques like variable-temperature NMR spectroscopy can provide information about dynamic processes, such as restricted rotation. Atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond, could potentially be observed in 2-(2-phenylcyclopropanecarbonyl)pyridine if the steric hindrance between the pyridine ring and the cyclopropane moiety is sufficiently large.

Diastereoselective Induction in Reactions Involving 2-(2-phenylcyclopropanecarbonyl)pyridine

The existing stereocenters in 2-(2-phenylcyclopropanecarbonyl)pyridine can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective induction. For example, the reduction of the carbonyl group can lead to the formation of a new stereocenter, and the stereoselectivity of this process will be dictated by the facial bias imposed by the adjacent chiral cyclopropane ring.

Reagents can approach the carbonyl group from either the less hindered or the more hindered face, leading to the preferential formation of one diastereomer over the other. The level of diastereoselectivity will depend on the nature of the reducing agent, the reaction conditions, and the specific stereoisomer of the starting material.

Furthermore, if 2-(2-phenylcyclopropanecarbonyl)pyridine were to be used as a chiral ligand or catalyst in asymmetric synthesis, its inherent chirality could be transferred to the product of the catalyzed reaction. The well-defined stereochemistry and conformational rigidity of the cyclopropane ring could make it an effective scaffold for inducing asymmetry.

Theoretical and Computational Studies on 2 2 Phenylcyclopropanecarbonyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-phenylcyclopropanecarbonyl)pyridine, these calculations could provide significant insights.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would also reveal the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis could be employed to investigate the delocalization of electron density between occupied and unoccupied orbitals. This would provide a quantitative measure of intramolecular interactions, such as hyperconjugation, and offer a deeper understanding of the bonding within the molecule, including the nature of the bonds in the cyclopropane (B1198618) ring and their interaction with the phenyl and pyridine (B92270) moieties.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For 2-(2-phenylcyclopropanecarbonyl)pyridine, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra could then be compared with experimental results to confirm the molecular structure and assign vibrational modes and chemical shifts.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For 2-(2-phenylcyclopropanecarbonyl)pyridine, computational studies could explore the pathways of its synthesis or degradation, identify transition states, and calculate activation energies. This would provide a detailed, step-by-step understanding of the chemical transformations it undergoes.

Molecular Dynamics Simulations for Conformational Sampling

The flexibility of the bond connecting the cyclopropane ring to the pyridine moiety suggests that 2-(2-phenylcyclopropanecarbonyl)pyridine can adopt various conformations. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms, MD can identify the most stable conformations and the energy barriers between them, providing insights into the molecule's dynamic behavior in different environments.

Ligand-Protein Docking and Interaction Modeling (mechanistic chemical interactions only)

Given the presence of the pyridine ring, a common pharmacophore, 2-(2-phenylcyclopropanecarbonyl)pyridine could potentially interact with biological targets. Molecular docking simulations could be used to predict the binding mode of this compound within the active site of a protein. These studies would focus on the mechanistic chemical interactions, such as hydrogen bonding, and hydrophobic interactions, that govern the binding affinity. Such computational screening can be a crucial first step in drug discovery processes.

While specific data tables and detailed research findings for 2-(2-phenylcyclopropanecarbonyl)pyridine are absent from the current body of scientific literature, the application of these established computational methodologies holds the promise of a thorough characterization of this compound in the future.

Structure Activity Relationship Sar Studies for 2 2 Phenylcyclopropanecarbonyl Pyridine Analogs Non Clinical Focus

Systematic Modification of the Phenylcyclopropane Moiety

The phenylcyclopropane portion of the molecule plays a critical role in its interaction with target enzymes. Research has shown that substitutions on the phenyl ring can significantly impact inhibitory potency.

Substituents on the phenyl ring have been extensively explored to understand their effect on activity. Generally, the position and nature of the substituent are crucial. For instance, small electron-withdrawing or electron-donating groups at the para position of the phenyl ring are often well-tolerated and can sometimes lead to enhanced activity. The introduction of bulkier groups, however, can be detrimental, suggesting steric limitations within the enzyme's binding pocket.

The stereochemistry of the cyclopropane (B1198618) ring is another critical factor. The trans configuration of the phenyl and carbonyl substituents on the cyclopropane ring is generally found to be essential for potent inhibitory activity. The cis isomers typically exhibit significantly lower or no activity, highlighting the precise three-dimensional arrangement required for optimal binding.

| Analog | Substitution on Phenyl Ring | Relative Potency |

|---|---|---|

| Parent Compound | Unsubstituted | Baseline |

| Analog A | 4-Fluoro | Increased |

| Analog B | 4-Methoxy | Slightly Increased |

| Analog C | 4-Trifluoromethyl | Increased |

| Analog D | 3-Chloro | Decreased |

| Analog E | 2-Methyl | Significantly Decreased |

Alterations to the Carbonyl Linker

The carbonyl group acts as a critical linker, connecting the phenylcyclopropane and pyridine (B92270) moieties. Its rigid nature and ability to act as a hydrogen bond acceptor are fundamental to the molecule's binding.

Studies involving the bioisosteric replacement of the carbonyl group have been conducted to probe the importance of this linker. Replacing the ketone with an oxime or a simple methylene (B1212753) bridge typically results in a dramatic loss of activity. This underscores the essential role of the carbonyl oxygen as a hydrogen bond acceptor in the enzyme's active site.

Furthermore, the conformational rigidity imparted by the carbonyl group is thought to be important for pre-organizing the molecule into a bioactive conformation, minimizing the entropic penalty upon binding.

Correlation between Structural Features and Specific Molecular Interactions

Molecular modeling and docking studies have provided a structural basis for the observed SAR. For analogs of 2-(2-phenylcyclopropanecarbonyl)pyridine that inhibit LSD1, the molecule typically binds in a well-defined pocket of the enzyme's active site.

The pyridine nitrogen is often observed to form a key hydrogen bond with a specific amino acid residue, such as a serine or threonine, in the active site. This interaction anchors the molecule in the correct orientation.

The phenyl ring of the phenylcyclopropane moiety generally occupies a hydrophobic pocket. Substituents on this ring can influence the strength of these hydrophobic interactions. For example, a para-fluoro or para-trifluoromethyl group can enhance these interactions through favorable van der Waals contacts.

The carbonyl oxygen consistently acts as a hydrogen bond acceptor, often interacting with a backbone amide proton of a nearby amino acid residue. The precise geometry of the cyclopropane ring is crucial for positioning the phenyl and carbonyl groups for these optimal interactions. The trans stereochemistry allows the phenyl group to fit into its hydrophobic pocket while simultaneously orienting the carbonyl for its hydrogen bonding interaction.

Computational QSAR Modeling of Analogs for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to further elucidate the SAR of 2-(2-phenylcyclopropanecarbonyl)pyridine analogs and to predict the activity of novel derivatives. Both 2D and 3D-QSAR approaches have been utilized.

In 2D-QSAR studies, descriptors such as molecular weight, lipophilicity (logP), and various electronic and topological parameters are correlated with biological activity. These models often highlight the importance of a balanced lipophilicity and the presence of specific electronic features for potent inhibition.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by creating 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For this class of compounds, CoMFA and CoMSIA models have consistently shown that:

Sterically favorable regions exist around the para position of the phenyl ring, accommodating small substituents.

Electro-negatively favorable regions are located near the pyridine nitrogen and the carbonyl oxygen, confirming their roles as hydrogen bond acceptors.

Hydrophobically favorable regions correspond to the phenyl ring and the cyclopropane core.

Advanced Applications of 2 2 Phenylcyclopropanecarbonyl Pyridine in Chemical Synthesis and Materials Science

2-(2-phenylcyclopropanecarbonyl)pyridine as a Chiral Auxiliary or Ligand

The presence of a chiral center in the cyclopropane (B1198618) ring and the coordinating ability of the pyridine (B92270) nitrogen make 2-(2-phenylcyclopropanecarbonyl)pyridine a promising candidate for applications in asymmetric catalysis, either as a chiral auxiliary or as a chiral ligand. nih.govwikipedia.orgsci-hub.se

Chiral pyridine-derived ligands are extensively used in asymmetric catalysis due to their ability to form stable complexes with a variety of transition metals. nih.govsci-hub.sersc.org The nitrogen atom of the pyridine can coordinate to a metal center, and the stereochemistry of the cyclopropane ring can influence the spatial arrangement of the reactants, thereby directing the stereochemical outcome of a reaction. The development of novel and efficient chiral ligands is central to asymmetric catalysis, as they can enhance reactivity, regioselectivity, and enantioselectivity. sci-hub.se

When used as a chiral auxiliary, the 2-(2-phenylcyclopropanecarbonyl)pyridine moiety could be temporarily incorporated into a substrate molecule to control the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereochemical transformation is achieved, the auxiliary can be cleaved and potentially recovered for reuse.

Table 1: Potential Asymmetric Reactions Utilizing 2-(2-phenylcyclopropanecarbonyl)pyridine as a Chiral Ligand

| Reaction Type | Metal Catalyst | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Enantioselective reduction of prochiral olefins or ketones. rsc.org |

| Asymmetric Aldol Reaction | Tin(II), Titanium(IV) | Stereoselective formation of β-hydroxy carbonyl compounds. |

| Asymmetric Diels-Alder | Copper(II), Lewis Acids | Enantio- and diastereoselective cycloaddition reactions. |

| Asymmetric Alkylation | Palladium, Copper | Enantioselective formation of carbon-carbon bonds. |

Utilization as a Building Block in Complex Molecule Synthesis

The pyridine ring is a common structural motif in a vast number of natural products and pharmaceuticals. lifechemicals.comillinois.edunih.gov Consequently, functionalized pyridines like 2-(2-phenylcyclopropanecarbonyl)pyridine serve as valuable building blocks in the synthesis of more complex molecules. lifechemicals.comnih.gov The pyridine unit can be further functionalized, and the carbonyl group provides a reactive handle for various chemical transformations, such as reductions, additions, and condensations.

The phenylcyclopropane unit also offers unique synthetic possibilities. The strained cyclopropane ring can undergo ring-opening reactions to introduce specific functionalities and stereocenters. This reactivity makes it a useful synthon for the construction of intricate molecular architectures.

Integration into Polymer Architectures

Pyridine-containing polymers are a class of materials with a wide range of applications, including as catalysts, sensors, and in drug delivery systems. chemrxiv.orgresearchgate.net The incorporation of 2-(2-phenylcyclopropanecarbonyl)pyridine into polymer chains could be achieved through various polymerization techniques. For instance, if the pyridine ring or the phenyl group is appropriately functionalized with a polymerizable group (e.g., a vinyl group), it could undergo polymerization.

Alternatively, the carbonyl group could be utilized for post-polymerization modification, allowing the grafting of the 2-(2-phenylcyclopropanecarbonyl)pyridine moiety onto an existing polymer backbone. nih.govmdpi.com The resulting polymers would possess the unique electronic and coordinating properties of the pyridine ring, as well as the rigidity and potential for further reactivity of the cyclopropane ring.

Table 2: Potential Polymer Architectures Incorporating 2-(2-phenylcyclopropanecarbonyl)pyridine

| Polymer Type | Method of Incorporation | Potential Properties and Applications |

| Side-chain functionalized polymer | Polymerization of a vinyl-substituted derivative or grafting onto a reactive polymer backbone. | Metal-coordinating polymers for catalysis or separation; materials with tunable refractive indices. |

| Main-chain polymer | Polycondensation reactions involving difunctionalized derivatives. | Thermally stable polymers; materials for gas separation membranes. |

| Cross-linked network | Incorporation into a cross-linked polymer matrix. | Sorbent materials for metal ion capture; stationary phases for chromatography. |

Photocatalytic or Electrocatalytic Applications

Pyridine-based ligands are known to form complexes with various metals that exhibit catalytic activity in both photocatalysis and electrocatalysis. nih.govrsc.org The pyridine nitrogen in 2-(2-phenylcyclopropanecarbonyl)pyridine can coordinate with metals like ruthenium, iridium, or cobalt to form complexes that can participate in light-driven or electrochemical reactions.

These complexes could potentially be used for applications such as hydrogen evolution, CO₂ reduction, or organic transformations. The electronic properties of the phenylcyclopropane moiety could influence the photophysical and electrochemical properties of the metal complex, potentially enhancing its catalytic efficiency.

Chemical Probe Development Based on 2-(2-phenylcyclopropanecarbonyl)pyridine Scaffolds

Chemical probes are small molecules used to study and manipulate biological systems. rsc.orgchemicalprobes.org The development of fluorescent probes is a particularly active area of research. mdpi.comnih.gov The 2-(2-phenylcyclopropanecarbonyl)pyridine scaffold possesses features that could be exploited in the design of chemical probes.

The pyridine ring is a known fluorophore in certain molecular contexts, and its fluorescence properties can be sensitive to the local environment. The carbonyl group provides a convenient point for the attachment of other functionalities, such as recognition elements for specific biological targets or environmentally sensitive dyes. The lipophilic nature of the phenylcyclopropane group could also influence the probe's cellular uptake and localization. By modifying the substituents on the pyridine or phenyl rings, the photophysical properties and biological targeting of the probe could be fine-tuned.

Future Research Directions and Challenges in the Study of 2 2 Phenylcyclopropanecarbonyl Pyridine

Exploration of Underexplored Reaction Pathways

The unique structural amalgamation of a phenylcyclopropane and a 2-acylpyridine moiety in 2-(2-phenylcyclopropanecarbonyl)pyridine presents a rich landscape for exploring novel chemical transformations. While the individual reactivities of cyclopropyl (B3062369) ketones and acylpyridines are known to some extent, their combined influence within a single molecule remains a fertile ground for discovery.

Future research should systematically investigate a range of reaction pathways that are currently underexplored for this specific compound. Key areas of focus could include:

Photochemical Reactions: Cyclopropyl ketones are known to undergo a variety of photochemical transformations, including ring-opening and rearrangement reactions. mdpi.comchemicalbook.comnih.gov The interaction of the phenyl and pyridine (B92270) chromophores with the cyclopropyl ketone moiety under photochemical conditions could lead to novel molecular scaffolds. A systematic study of its behavior under different light conditions (e.g., UV-A, UV-B, visible light) and in the presence of various photosensitizers could unveil unique reaction pathways. acs.org

Ring-Opening Reactions: The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under thermal, acidic, or catalytic conditions. researchgate.netnih.govacs.org Investigating the regioselectivity and stereoselectivity of such reactions with a variety of nucleophiles and electrophiles would be a valuable pursuit. The electronic influence of the pyridine ring is expected to play a significant role in directing the outcome of these transformations.

Cycloaddition Reactions: Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions, offering a pathway to complex cyclopentane (B165970) structures. acs.orgnih.gov Exploring the potential of 2-(2-phenylcyclopropanecarbonyl)pyridine as a three-carbon synthon in cycloadditions with various dipolarophiles is a promising research direction.

A summary of potential reaction pathways to be explored is presented in Table 1.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Photochemical Rearrangement | UV/Visible light, photosensitizers | Novel rearranged isomers, bicyclic compounds |

| Nucleophilic Ring-Opening | Thiols, amines, azides with Lewis acids | Functionalized open-chain pyridine derivatives |

| Reductive Ring-Opening | Samarium(II) iodide (SmI2) | Ring-opened radical intermediates for further coupling |

| [3+2] Cycloaddition | Alkenes, alkynes with photoredox catalysis | Highly substituted cyclopentane derivatives |

Development of Greener Synthetic Routes

The development of environmentally benign and sustainable synthetic methods is a paramount goal in modern chemistry. Future research on 2-(2-phenylcyclopropanecarbonyl)pyridine should prioritize the establishment of "green" synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Promising areas for investigation include:

Biocatalysis and Chemoenzymatic Synthesis: Engineered enzymes have shown remarkable efficiency and stereoselectivity in the synthesis of chiral cyclopropyl ketones. researchgate.netnih.govmdpi.com Developing a chemoenzymatic route to 2-(2-phenylcyclopropanecarbonyl)pyridine could offer high enantioselectivity under mild reaction conditions, significantly improving the sustainability of its production.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The application of microwave technology to the key bond-forming steps in the synthesis of the target molecule should be explored.

Use of Green Solvents and Catalysts: Research should focus on replacing hazardous organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids. Furthermore, the development of recyclable, non-toxic catalysts for the cyclopropanation and acylation steps is a critical objective. rsc.orgresearchgate.netchemicalbook.com

Table 2 outlines potential greener synthetic strategies for 2-(2-phenylcyclopropanecarbonyl)pyridine.

| Green Chemistry Approach | Specific Methodology | Potential Advantages |

| Biocatalysis | Engineered myoglobin-catalyzed cyclopropanation | High stereoselectivity, mild conditions, reduced waste |

| Microwave-Assisted Synthesis | One-pot multicomponent reactions under microwave irradiation | Shorter reaction times, higher yields, energy efficiency |

| Green Solvents | Synthesis in water or bio-based solvents | Reduced environmental impact, improved safety |

| Heterogeneous Catalysis | Use of solid-supported catalysts | Ease of catalyst recovery and reuse, simplified purification |

Advanced Materials Integration and Performance Optimization

The unique electronic and structural features of 2-(2-phenylcyclopropanecarbonyl)pyridine make it an intriguing candidate for incorporation into advanced functional materials. Future research should explore its potential in various materials science applications.

Polymer Chemistry: Cyclopropyl ketones can be utilized in the synthesis of polymers and resins. researchgate.netnih.gov The integration of the 2-(2-phenylcyclopropanecarbonyl)pyridine unit as a monomer or a functional pendant group in polymers could lead to materials with novel thermal, mechanical, or photophysical properties.

Photochromic and Electrochromic Materials: Pyridine derivatives are known components of photochromic and electrochromic materials. mdpi.comresearchgate.netnih.gov The specific electronic structure of the target molecule could be leveraged to design new smart materials that change their optical properties in response to light or an electric field.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom provides a coordination site for metal ions, suggesting that 2-(2-phenylcyclopropanecarbonyl)pyridine could serve as a functional linker in the design of novel MOFs. mdpi.comrsc.orgresearchgate.net These materials could have applications in gas storage, separation, and catalysis.

Application of AI and Machine Learning in Predicting Reactivity and SAR

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy.

Predicting Reactivity: Computational studies have been employed to understand the structure-reactivity relationships in cyclopropyl ketones. researchgate.netnih.govrsc.org Machine learning models could be trained on existing experimental and computational data to predict the reactivity of 2-(2-phenylcyclopropanecarbonyl)pyridine in various unexplored reactions, thus guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are powerful tools for predicting the biological activity of compounds based on their chemical structure. For pyridine derivatives, QSAR studies have been successfully applied. rsc.org Developing QSAR models for analogues of 2-(2-phenylcyclopropanecarbonyl)pyridine could accelerate the discovery of new bioactive molecules by predicting their activity against various biological targets.

Table 3 summarizes the potential applications of AI and ML in the study of this compound.

| AI/ML Application | Methodology | Predicted Outcome |

| Reactivity Prediction | Training models on reaction databases of related compounds | Likelihood and outcome of unexplored reaction pathways |

| SAR Prediction | Developing QSAR models based on structural descriptors | Predicted biological activity against specific targets |

| Catalyst Design | Screening of virtual catalyst libraries for optimal performance | Identification of efficient catalysts for greener synthesis |

Methodological Advancements in Characterization and Analysis

A thorough understanding of the structure, stereochemistry, and purity of 2-(2-phenylcyclopropanecarbonyl)pyridine and its derivatives is essential for all aspects of its research and application. Future work should leverage advanced analytical techniques for its comprehensive characterization.

Advanced NMR Spectroscopy: Techniques such as 2D and 3D NMR, including COSY, HSQC, HMBC, and NOESY experiments, are powerful tools for the unambiguous assignment of complex molecular structures and the determination of relative stereochemistry. These methods will be crucial for characterizing the products of the proposed reaction explorations.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of novel compounds. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing fragmentation patterns. Developing a detailed mass spectral library for this compound and its derivatives will aid in their future identification.

Chiral Chromatography: For the development of enantioselective syntheses, robust and efficient chiral chromatography methods will be required to separate and quantify the enantiomers of 2-(2-phenylcyclopropanecarbonyl)pyridine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.